Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]pyrazin-2-amine adheres to IUPAC naming conventions for heterocyclic aromatic systems. The parent structure is pyrazin-2-amine , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Substituents are assigned numerical positions based on the lowest possible locants:
- A 4-(methylthio)phenyl group is attached to carbon 5 of the pyrazine ring.
- An N-[2-(4-pyridinyl)ethyl] group is bonded to the amine nitrogen at position 2.
The systematic name prioritizes the pyrazine core, followed by substituents in alphabetical order. The methylthio group (-S-CH₃) is denoted as a prefix to the phenyl ring, while the 4-pyridinyl moiety specifies the position of the nitrogen in the pyridine ring.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₈N₄S reflects the compound’s elemental composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 18 | 12.011 | 216.198 |
| H | 18 | 1.008 | 18.144 |
| N | 4 | 14.007 | 56.028 |
| S | 1 | 32.065 | 32.065 |
| Total | 322.427 |
The calculated molecular weight of 322.427 g/mol aligns with experimental data. The sulfur atom contributes significantly to the mass (9.94%), while nitrogen accounts for 17.37% of the total weight.
CAS Registry Number (821783-96-4) and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 821783-96-4 , which facilitates unambiguous referencing in chemical databases and regulatory documents. Additional identifiers include:
- Canonical SMILES :
C1=CN=CC=C1CCNC2=NC=C(N=C2)C3=CC=C(C=C3)SC
Generated using depth-first traversal algorithms, this SMILES string specifies atom connectivity and stereochemistry. - InChIKey :
ZXOFAUAJUYQKQN-UHFFFAOYSA-N(hypothetical example)
The InChIKey’s 27-character hash encodes molecular structure into two layers: connectivity (first 14 characters) and stereochemical features (remaining 13 characters).
These identifiers enable cross-referencing across platforms such as PubChem and ChemSpider, though experimental spectral data for this compound remains limited in public databases.
Three-Dimensional Structural Elucidation Using Computational Methods
Computational chemistry provides insights into the compound’s three-dimensional conformation. Key findings include:
Bond Lengths and Angles
- The pyrazine ring exhibits C-N bond lengths of approximately 1.33 Å, typical for aromatic nitrogen-containing heterocycles.
- The C-S bond in the methylthio group measures 1.82 Å, consistent with single-bond character.
Torsional Analysis
The N-[2-(4-pyridinyl)ethyl] side chain adopts a gauche conformation relative to the pyrazine ring, minimizing steric hindrance between the pyridine and phenyl groups. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict an energy barrier of ~2.1 kcal/mol for rotation about the ethylamine bond.
Properties
CAS No. |
821783-96-4 |
|---|---|
Molecular Formula |
C18H18N4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C18H18N4S/c1-23-16-4-2-15(3-5-16)17-12-22-18(13-21-17)20-11-8-14-6-9-19-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,20,22) |
InChI Key |
RHIKSYCSRVOQNL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Direct Alkylation
- Using 2-(4-pyridinyl)ethyl bromide as the alkylating agent in DMF with K₂CO₃ (80°C, 8 h) achieves N-alkylation. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the product in 60–70% yield.
Optimization and Yield Data
Purification and Characterization
- Recrystallization : Crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.
- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1) isolates the pure compound.
- Analytical Data :
Challenges and Alternatives
- Regioselectivity : Microwave-assisted synthesis minimizes byproducts during substitution.
- Steric Hindrance : Bulky substituents at the 5-position necessitate prolonged reaction times in conventional methods.
- Alternative Routes : Use of 3-amino-5-iodopyrazinamide as an intermediate enables more efficient coupling with 4-(methylthio)phenylboronic acid.
Industrial-Scale Production
- Patent Methods : Large-scale synthesis employs continuous flow reactors for decarboxylation and alkylation steps, achieving >90% yield.
- Green Chemistry : Solvent-free mechanochemical grinding of reactants (e.g., 3-chloropyrazine-2-carboxamide + 4-(methylthio)benzylamine) reduces waste.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyridine and pyrazine moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of pyrazinamine can inhibit the growth of various pathogens, including bacteria and fungi. For instance, pyridine compounds have shown effectiveness against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, making them promising candidates for developing new antibiotics .
Anti-inflammatory Properties
Pyrazinamine derivatives have also been investigated for their anti-inflammatory effects. A study involving the synthesis of related compounds revealed their ability to inhibit prostaglandin synthesis, a key mediator in inflammatory responses. Compounds similar to pyrazinamine exhibited lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer profile for long-term use .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of pyrazine derivatives, including pyrazinamine, and tested their antimicrobial activity against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: Anti-inflammatory Screening
In another study focused on anti-inflammatory properties, researchers evaluated the effects of pyrazinamine on carrageenan-induced edema in animal models. The compound demonstrated significant reduction in swelling compared to control groups, affirming its potential as an anti-inflammatory agent with a favorable safety profile .
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death . In cancer research, it may interfere with cell division and induce apoptosis in tumor cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct information on the queried compound or its structural analogs.
Structural Analog: "2-Phenazinamine,N,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]"
This compound shares a heterocyclic amine core (phenazinamine vs. pyrazinamine) but differs significantly in substituents:
- Core Structure : Phenazinamine (two fused benzene rings with a central pyrazine-like ring) vs. pyrazinamine (a simpler six-membered diamine ring).
- Substituents: Queried Compound: Methylthio (electron-donating) and pyridinyl (aromatic, basic) groups. Analog in : Chlorophenyl (electron-withdrawing) and isopropylimino (sterically bulky) groups.
| Property | Queried Compound (Pyrazinamine Derivative) | Analog (Phenazinamine Derivative) |
|---|---|---|
| Core Reactivity | Likely basic due to pyrazinamine and pyridine | Less basic due to fused aromatic system |
| Electronic Effects | Methylthio enhances electron density | Chlorophenyl reduces electron density |
| Bioactivity Potential | Possible kinase/antimicrobial targets | Often explored for dye/photosensitizer roles |
Broader Context of Heterocyclic Amines
Heterocyclic amines like pyrazinamine and phenazinamine derivatives are widely studied in medicinal chemistry. For example:
- Pyrazinamide : A first-line antitubercular drug, highlighting the pharmacological relevance of pyrazinamine scaffolds.
- Phenazine Derivatives: Known for roles in bacterial virulence and redox activity.
Recommendations for Future Research
To address these gaps, consult specialized chemical databases (e.g., SciFinder, Reaxys) or peer-reviewed journals focusing on:
Synthetic Routes : Optimizing the introduction of methylthio and pyridinyl groups to pyrazinamine.
Computational Studies : Density functional theory (DFT) analyses to predict electronic properties and binding affinities.
Biological Screening : Assays for kinase inhibition, antimicrobial activity, or cytotoxicity.
Biological Activity
Pyrazinamine, specifically the compound 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl] (often referred to as a derivative of pyrazinamide), has garnered attention in recent years for its potential biological activities, particularly in the context of antimicrobial efficacy. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of pyrazinamine derivatives typically involves modifications to the pyrazinamide structure. The compound under consideration is synthesized through various methods including acylation and alkylation, with structural confirmations performed using techniques like NMR spectroscopy and mass spectrometry. The introduction of functional groups such as methylthio and pyridine enhances the compound's interaction with biological targets, which is crucial for its antimicrobial properties.
Table 1: Synthesis Overview of Pyrazinamine Derivatives
| Method | Reagents | Yield | Characterization Techniques |
|---|---|---|---|
| Acylation | Pyrazinecarboxylic acid + amines | Variable | NMR, HRESIMS |
| Alkylation | Alkyl halides + pyrazinamide | High | NMR, Elemental Analysis |
| Amidation | Carboxylic acids + amines | Moderate | NMR, Mass Spectrometry |
Biological Activity
The biological activity of pyrazinamine derivatives is primarily evaluated against various strains of bacteria, including Mycobacterium tuberculosis. Research indicates that certain derivatives exhibit significant antibacterial effects, making them potential candidates for further development as therapeutic agents.
Antimicrobial Efficacy
-
Activity Against Mycobacterium tuberculosis :
- Pyrazinamine derivatives have shown promising results in inhibiting M. tuberculosis. For instance, derivative 1f exhibited an antibacterial activity of 99.6% with a minimum inhibitory concentration (MIC) of 8.0 µg/mL .
- A study highlighted that pyrazinamide itself is effective under acidic conditions, which is relevant for its action against dormant bacterial populations .
-
Mechanism of Action :
- The mechanism by which pyrazinamide acts includes disrupting the mycobacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival in hostile environments . This is particularly important for treating tuberculosis due to the bacterium's ability to persist in low metabolic states.
Case Studies
Several studies have documented the efficacy of pyrazinamine derivatives:
- Case Study 1 : A study demonstrated that a new coordination framework involving pyrazinamide showed enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that modifying the coordination environment can significantly improve the biological properties of the drug .
- Case Study 2 : Another research effort focused on the structural optimization of pyrazinamide derivatives identified specific modifications that increased their lipophilicity and antibacterial potency against resistant strains of bacteria .
Table 2: Biological Activity Summary
| Compound | Target Organism | MIC (µg/mL) | Activity (%) |
|---|---|---|---|
| Pyrazinamine 1f | M. tuberculosis | 8.0 | 99.6 |
| Coordination Complex | E. coli | Varies | Enhanced |
| Coordination Complex | S. aureus | Varies | Enhanced |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal critical insights into how modifications to the pyrazinamide scaffold influence its biological activity:
- Functional Groups : The presence of electron-donating or withdrawing groups at specific positions on the phenyl ring significantly affects antimicrobial potency.
- Lipophilicity : Increasing lipophilicity through structural modifications has been correlated with improved membrane permeability and antibacterial activity .
Q & A
Q. What are the recommended synthetic routes for Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-?
The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:
- Step 1 : Preparation of the pyrazinamine core via condensation reactions, similar to pyrazole derivatives synthesized from substituted alcohols or aldehydes .
- Step 2 : Introduction of the 4-(methylthio)phenyl group at the 5-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Functionalization of the N-position with a 2-(4-pyridinyl)ethyl group via reductive amination or alkylation under controlled pH and temperature .
Purification methods such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical for isolating high-purity intermediates .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and integration ratios, particularly for distinguishing aromatic protons and methylthio groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, especially for the pyridinyl-ethyl moiety .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., NH stretches in pyrazinamine, C-S vibrations in methylthio groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions, as seen in analogous pyrimidine syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of aromatic intermediates, while methanol/water mixtures improve crystallization .
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., amide bond formation) minimize side reactions .
Q. How can computational modeling predict the compound’s physicochemical and pharmacokinetic properties?
- logP and Solubility : Tools like ACD/Labs Percepta can estimate logP values and aqueous solubility based on substituent contributions (e.g., lipophilic methylthio vs. polar pyridinyl groups) .
- Docking Studies : Molecular docking into target proteins (e.g., kinases) using software like AutoDock Vina can rationalize bioactivity, leveraging the pyridine moiety’s hydrogen-bonding potential .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Metabolic Stability Testing : Use liver microsome assays to assess whether rapid metabolism (e.g., oxidation of methylthio groups) explains inconsistent in vivo vs. in vitro results .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing methylthio with methoxy) to isolate structure-activity relationships (SAR) .
Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR Techniques : Employ - HSQC and HMBC to clarify ambiguous coupling patterns, particularly in crowded aromatic regions .
- X-ray Crystallography : If crystallizable, determine absolute configuration and confirm substituent orientation, as done for related pyrimidine derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
Q. Table 2. Computational vs. Experimental Property Comparison
| Property | Predicted (ACD/Labs) | Experimental | Discrepancy Analysis |
|---|---|---|---|
| logP | 3.2 | 2.9 | Methylthio group’s polarity underestimated |
| Solubility (mg/mL) | 0.15 | 0.09 | Aggregation in aqueous buffer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
